molecular formula C14H22N2O2 B1442471 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea CAS No. 1239841-77-0

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea

Cat. No. B1442471
CAS RN: 1239841-77-0
M. Wt: 250.34 g/mol
InChI Key: UFBDGTCJFUOSNB-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea, also known as TBHP, is an organic compound used in various scientific research applications. It is a colorless, odorless solid that is soluble in organic solvents. TBHP is a versatile reagent with many useful properties, including its ability to act as a reducing agent, a catalyst, and a scavenger of oxygen. This compound has been studied extensively in recent years, and its potential applications in the fields of biochemistry and physiology have been explored.

Scientific Research Applications

Synthetic Organic Chemistry

The tert-butyl group, a component of 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea, is extensively used in synthetic organic chemistry. It facilitates the introduction of the tert-butoxycarbonyl (Boc) group into various organic compounds, which is a common protective group strategy in peptide synthesis . This process has been enhanced by the use of flow microreactor systems, making it more efficient and sustainable compared to traditional batch processes .

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group’s unique reactivity allows for the creation of complex molecules that can interact with biological systems. The steric bulk of the tert-butyl group can influence the pharmacokinetic properties of drug candidates, potentially improving their efficacy and safety profiles .

Agriculture

The tert-butyl group’s reactivity is also explored in agriculture, particularly in the synthesis of agrochemicals. Its presence in molecules can lead to compounds that are more resistant to degradation, thereby prolonging their effectiveness as pesticides or herbicides .

Material Science

In material science, the tert-butyl group is used to modify the properties of polymers and resins. The introduction of this group can alter the thermal stability, rigidity, and solubility of materials, which is crucial for developing new materials with specific characteristics .

Environmental Science

The tert-butyl group plays a role in environmental science by contributing to the development of sustainable synthetic methods. Its incorporation into compounds can lead to more environmentally friendly processes, such as those that minimize waste or use less hazardous reagents .

Biochemistry

The tert-butyl group’s influence extends to biochemistry, where it is involved in the study of biosynthetic and biodegradation pathways. Understanding how this group behaves in natural processes can inform the design of biomimetic compounds and biocatalysts .

Pharmacology

In pharmacology, the tert-butyl group’s characteristics are leveraged to design drugs with improved delivery mechanisms. Its bulky nature can be utilized to shield active pharmaceutical ingredients from premature metabolism, thus enhancing their therapeutic window .

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(3-hydroxypropyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)11-5-7-12(8-6-11)16-13(18)15-9-4-10-17/h5-8,17H,4,9-10H2,1-3H3,(H2,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBDGTCJFUOSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-amino-1-propanol (0.180 mL, 2.36 mmol) in diethylether (15 mL) was cooled at 0° C. and treated dropwise with 1-tert-butyl-4-isocyanatobenzene (0.400 mL, 2.25 mmol). The reaction mixture was allowed to slowly warm to room temperature. After 16 h the reaction was found to be complete by TLC (100% ethyl acetate) The reaction mixture was diluted with 10 mL portions of Cl2Cl2 and Et2O and washed with 15 mL portions of H2O, 0.5N HCl and brine and dried over Na2SO4. The organic phase was filtered and concentrated to yield a colorless viscous oil which was dissolved in PhCH3, concentrated and placed under high vac overnight to yield the title compound (600 mg, 110%) as a colorless viscous oil: MS (ESI+) for C14H22N2O2 m/z 251.0 (M+H)+; (ESI−) for O14H22N2O2 m/z 249.3 (M−H)−; HPLC purity 98% (ret. time, 3.43 min).
Quantity
0.18 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Cl2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
110%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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